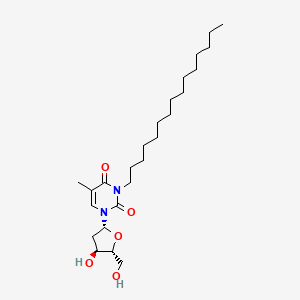
3-Pentadecylthymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pentadecylthymidine is a synthetic nucleoside analog characterized by the presence of a long alkyl chain attached to the thymidine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadecylthymidine typically involves the alkylation of thymidine with a pentadecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 3-Pentadecylthymidine can undergo various chemical reactions, including:
Oxidation: The long alkyl chain can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups on the thymidine moiety.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Pentadecylthymidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modifying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of 3-Pentadecylthymidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The long alkyl chain may disrupt the structure of DNA or RNA, leading to altered function and potentially inhibiting the replication of viruses or cancer cells. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
相似化合物的比较
Thymidine: The parent compound, lacking the long alkyl chain.
3-Pentadecylcytidine: Another nucleoside analog with a similar alkyl chain but different nucleobase.
3-Pentadecyluridine: Similar structure but with uridine as the nucleobase.
Uniqueness: 3-Pentadecylthymidine is unique due to its specific combination of a thymidine moiety with a long alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
521277-48-5 |
|---|---|
分子式 |
C25H44N2O5 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-pentadecylpyrimidine-2,4-dione |
InChI |
InChI=1S/C25H44N2O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-24(30)20(2)18-27(25(26)31)23-17-21(29)22(19-28)32-23/h18,21-23,28-29H,3-17,19H2,1-2H3/t21-,22+,23+/m0/s1 |
InChI 键 |
UBDNEHDKJHJJTJ-YTFSRNRJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C |
规范 SMILES |
CCCCCCCCCCCCCCCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14234060.png)
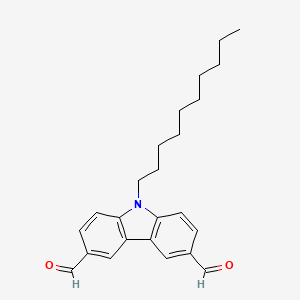
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
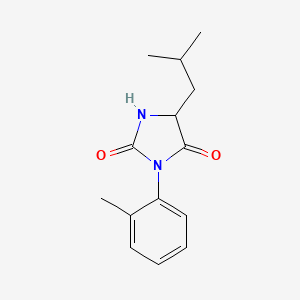

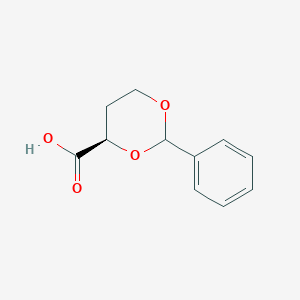
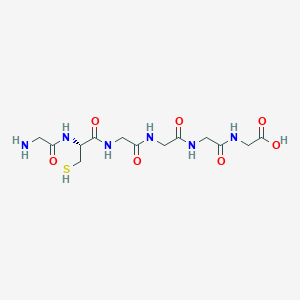
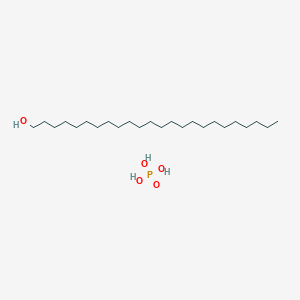
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
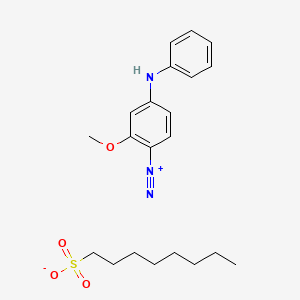
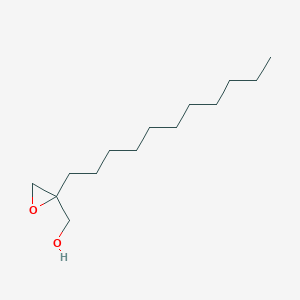
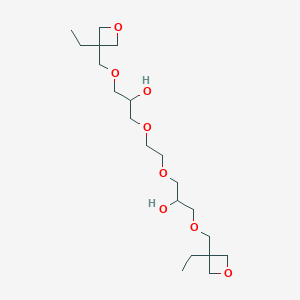
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
